(2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-15(2)9-10(8-13)12(16)14-11-6-4-3-5-7-11/h3-7,9H,1-2H3,(H,14,16)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQRAHUZMNXWFV-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide typically involves the reaction of cyanoacetamide with dimethylamine and a suitable aryl halide. One common method is the reaction of cyanoacetamide with dimethylamine in the presence of a base such as sodium hydride, followed by the addition of an aryl halide under reflux conditions . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety allows for condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Cyclization Reactions: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides, with bases like sodium hydride or potassium carbonate.
Condensation Reactions: Aldehydes and ketones are commonly used, often in the presence of acidic or basic catalysts.
Cyclization Reactions: Cyclization can be induced by heating or using specific catalysts like Lewis acids.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as pyrazoles, pyrimidines, and isoxazoles .
Scientific Research Applications
Organic Synthesis
(2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide serves as a versatile building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds and can undergo several types of reactions:
- Knoevenagel Condensation : This reaction allows for the formation of complex structures by reacting with aldehydes or ketones.
- Cyclodimerization : The compound can undergo cyclodimerization to form cyclic structures, which are essential in developing new pharmaceuticals and materials.
Research indicates that this compound exhibits notable biological activities, including:
- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. Its mechanism may involve enzyme inhibition within microbial cells .
- Anticancer Potential : Preliminary research suggests that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has been noted to interact with oncogenic proteins like KRAS, leading to reduced tumor growth in preclinical models .
Pharmaceutical Development
The compound is explored as a precursor for synthesizing pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity, making it a candidate for drug development targeting inflammatory diseases and cancers .
Case Studies and Research Findings
Recent studies have documented specific applications and findings related to this compound:
- Inhibition of KRAS Oncogene :
- Antimicrobial Studies :
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide involves its interaction with various molecular targets. The cyano and amide groups can form hydrogen bonds and interact with enzymes and receptors, leading to biological effects. The compound can also undergo metabolic transformations, resulting in active metabolites that exert their effects through different pathways .
Comparison with Similar Compounds
Structural Variations and Electronic Properties
Key analogues differ in substituents on the phenyl ring and N-alkyl/aryl groups, altering electronic and physicochemical properties:
Physicochemical Properties
Crystal Packing and Intermolecular Interactions
Biological Activity
Overview
(2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide is an organic compound belonging to the cyanoacetamide class, recognized for its diverse applications in synthetic chemistry and potential biological activities. This compound exhibits significant interest in medicinal chemistry due to its possible antimicrobial and anticancer properties, as well as its role as an intermediate in the synthesis of complex organic molecules.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N2O, featuring a cyano group and a dimethylamino group attached to a phenylprop-2-enamide backbone. The presence of these functional groups contributes to its reactivity and biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The cyano and amide functional groups can form hydrogen bonds with enzymes and receptors, influencing biological pathways. Additionally, metabolic transformations may lead to active metabolites that exert their effects through different mechanisms.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of microbial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific cell lines have shown sensitivity to treatment with this compound, indicating its promise as a therapeutic agent in oncology .
Case Studies and Research Findings
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Pharmacokinetics | Favorable absorption characteristics |
Table 2: Efficacy Against Microbial Strains
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 50 µg/mL |
Q & A
Q. What are the common synthetic routes for (2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide, and how can reaction conditions be optimized to favor the E-isomer?
The synthesis typically involves a multi-step approach, starting with the preparation of intermediates such as substituted phenylacrylonitriles and dimethylamino derivatives. Key steps include:
- Knoevenagel condensation : Reaction of cyanoacetamide with aromatic aldehydes under basic conditions (e.g., piperidine) to form the α,β-unsaturated nitrile backbone .
- Controlling isomerism : Maintaining a reaction temperature of 60–80°C and using polar aprotic solvents (e.g., DMF) to favor the E-isomer through kinetic control .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the E-isomer, verified by coupling constants (J = 12–16 Hz for trans-configuration) .
Q. Which analytical techniques are most effective for confirming the molecular structure and purity of this compound?
- X-ray crystallography : Resolves molecular geometry (e.g., bond lengths, angles) and confirms the E-configuration. The compound crystallizes in the monoclinic P2/c space group with unit cell parameters a = 12.0639 Å, b = 19.983 Å, c = 6.3960 Å, and β = 94.87° .
- NMR spectroscopy : and NMR identify functional groups (e.g., cyano, dimethylamino) and assess purity. The enamide proton appears as a doublet at δ 7.8–8.2 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 291.35 (CHNO) .
Q. What are the recommended storage conditions to maintain stability during experimental studies?
- Light-sensitive degradation : Store in amber vials at –20°C to prevent photoisomerization or decomposition .
- Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the cyano or enamide groups .
- Short-term stability : Solutions in DMSO or DMF should be used within 48 hours to prevent solvent-mediated degradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in molecular geometry predictions?
Discrepancies between computational models (e.g., DFT-optimized structures) and experimental data arise due to crystal packing effects. Methodological considerations include:
- Data refinement : Using SHELXL for least-squares refinement to achieve low R factors (R = 0.060, wR = 0.165) .
- Hydrogen bonding analysis : Identifying intermolecular interactions (e.g., N–H···O) that stabilize the crystal lattice, which may not be captured in gas-phase calculations .
- Validation via CCDC deposition : Cross-referencing with Cambridge Structural Database entries (e.g., CCDC 732223) to confirm bond angles and torsional conformations .
Q. What methodological approaches are employed to analyze structure-activity relationships (SAR) in enzyme inhibition assays?
- Substituent variation : Synthesizing analogs with modified aryl or dimethylamino groups to assess electronic effects on bioactivity. For example, fluorophenyl derivatives show enhanced binding to kinase targets .
- Kinetic assays : Measuring IC values using fluorescence polarization or SPR to quantify inhibition of enzymes like tyrosine kinases .
- Molecular docking : Aligning the compound’s crystal structure (PDB ID: PD9) with active sites of target proteins (e.g., EGFR) using AutoDock Vina .
Q. What computational strategies are recommended for modeling electronic properties and reaction pathways?
- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculations to predict frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV) and charge distribution on the cyano group .
- Molecular dynamics (MD) : Simulating solvation effects in water/DMSO mixtures to study aggregation behavior or solvent interactions .
- Reaction pathway analysis : IRC calculations to map energy profiles for key steps like Knoevenagel condensation, identifying transition states and intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
